molecular formula C15H23N2NaO17P2 B085916 Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt CAS No. 14656-80-5

Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt

Cat. No. B085916
CAS RN: 14656-80-5
M. Wt: 588.28 g/mol
InChI Key: DUAFLAJOJQGVNQ-NVLFUPLVSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt (UDP-Glc) is a nucleotide sugar that plays a crucial role in various biochemical processes. It is an essential intermediate in the biosynthesis of glycans, which are important components of cell membranes, glycoproteins, and glycolipids. UDP-Glc is also involved in the synthesis of polysaccharides, such as starch and cellulose, in plants. In

Mechanism Of Action

Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt acts as a substrate for various glycosyltransferases, which catalyze the transfer of sugar moieties from Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt to acceptor molecules, such as proteins, lipids, and other carbohydrates. This results in the formation of glycosidic bonds and the synthesis of glycans. Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt also acts as a donor of glucose moieties for the synthesis of polysaccharides, such as starch and cellulose.

Biochemical And Physiological Effects

Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt has various biochemical and physiological effects. It is involved in the biosynthesis of glycans, which are important components of cell membranes, glycoproteins, and glycolipids. Glycans play crucial roles in cell adhesion, signaling, and immune response. Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt is also involved in the synthesis of polysaccharides, such as starch and cellulose, in plants. In addition, Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt is a precursor for the synthesis of various glycosides, glycolipids, and glycoproteins.

Advantages And Limitations For Lab Experiments

Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt has several advantages for lab experiments. It is a stable and readily available substrate for various glycosyltransferases. It is also a precursor for the synthesis of various glycosides, glycolipids, and glycoproteins. However, Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt has some limitations for lab experiments. It is relatively expensive compared to other substrates, and its synthesis requires specialized enzymes and equipment.

Future Directions

There are several future directions for research on Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt. One direction is the study of the biosynthesis and regulation of glycans, and the role of glycans in various biological processes, such as cell adhesion, signaling, and immune response. Another direction is the development of new methods for the synthesis of Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt and its derivatives, and the optimization of existing methods. Furthermore, the application of Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt in biotechnology and medicine, such as the synthesis of glycosides and glycoproteins with therapeutic potential, is an important area of research.

Synthesis Methods

Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt can be synthesized enzymatically from uridine triphosphate (UTP) and glucose-1-phosphate (Glc-1-P) by the enzyme UDP-glucose pyrophosphorylase (UGPase). UGPase catalyzes the transfer of Glc-1-P to UTP, resulting in the formation of Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt and pyrophosphate (PPi).

Scientific Research Applications

Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt is widely used in scientific research as a substrate for various enzymes involved in glycobiology. It is also used as a precursor for the synthesis of glycosides, glycolipids, and glycoproteins. Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt is an important tool for studying the biosynthesis and regulation of glycans, as well as the role of glycans in various biological processes, such as cell adhesion, signaling, and immune response.

properties

CAS RN

14656-80-5

Product Name

Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt

Molecular Formula

C15H23N2NaO17P2

Molecular Weight

588.28 g/mol

IUPAC Name

sodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate

InChI

InChI=1S/C15H24N2O17P2.Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);/q;+1/p-1/t5-,6-,8-,9-,10+,11-,12-,13-,14-;/m1./s1

InChI Key

DUAFLAJOJQGVNQ-NVLFUPLVSA-M

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na+]

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+]

Other CAS RN

14656-80-5

Origin of Product

United States

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